1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235632-34-4
VCID: VC5659473
InChI: InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24)
SMILES: C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

CAS No.: 1235632-34-4

Cat. No.: VC5659473

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.345

* For research use only. Not for human or veterinary use.

1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide - 1235632-34-4

Specification

CAS No. 1235632-34-4
Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
IUPAC Name 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24)
Standard InChI Key CADQUDMIHXAQJN-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

1-(1H-Indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is characterized by a piperidine ring substituted at the 4-position with a carboxamide group linked to a 2,2,2-trifluoroethyl moiety. The indole-3-carbonyl group is attached to the piperidine’s nitrogen atom, creating a compact, conformationally restrained scaffold. Key structural elements include:

  • Indole moiety: A bicyclic aromatic system with a carbonyl group at the 3-position, contributing to π-π stacking interactions and hydrogen bonding potential.

  • Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility and basicity.

  • Trifluoroethyl carboxamide: A fluorinated substituent enhancing metabolic stability and lipophilicity.

The stereochemistry of the piperidine substituents is critical for biological activity, as evidenced by related EZH2 inhibitors like CPI-1205, where the (R)-enantiomer exhibited superior potency .

Synthetic Pathways and Optimization

The synthesis of 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can be extrapolated from methodologies developed for CPI-1205 . A convergent approach is proposed, leveraging palladium-catalyzed cross-coupling and amidation reactions.

Synthesis of Piperidine-4-carboxylic Acid Intermediate

The synthesis begins with the preparation of methyl (R)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxylate (14) , a key intermediate. This involves:

  • Enamine formation: Condensation of β-keto ester 15 with chiral amine 16 under acidic conditions to yield enamine 17 (76% yield).

  • Intramolecular C–N arylation: Using RuPhos precatalyst and sodium methoxide, enamine 17 undergoes cyclization to form indole-piperidine 18, preserving stereochemical integrity.

  • Deprotection: Treatment with anhydrous HCl removes the Boc group, yielding piperidine 14 (81% yield over two steps) .

Amidation with Trifluoroethylamine

The penultimate acid 21 (derived from saponification of 20) is coupled with 2,2,2-trifluoroethylamine using carbonyldiimidazole (CDI) as a mediator:

  • Activation: Acid 21 is treated with CDI to form the acyl imidazole intermediate.

  • Nucleophilic substitution: Reaction with 2,2,2-trifluoroethylamine yields the target carboxamide.

Table 1: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)
Enamine formationβ-keto ester 15, amine 16, AcOH76
C–N arylationRuPhos Pd, NaOMe, 100°C81
DeprotectionHCl (gaseous), MeOH99
AmidationCDI, 2,2,2-trifluoroethylamine, DMF, rt79*
*Theoretical yield based on analogous reactions in .

Physicochemical and Spectroscopic Properties

The compound’s properties are influenced by its fluorinated and heteroaromatic components:

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (calculated using ChemAxon), indicating moderate lipophilicity.

  • Aqueous solubility: Poor (<10 µM at pH 7.4), necessitating formulation aids for in vivo studies.

Spectroscopic Characterization

  • LC-MS: Expected m/z 438 [M + H]⁺.

  • ¹H NMR (DMSO-d6): Key signals include δ 11.6 (indole NH), 7.8–7.6 (aromatic protons), 4.3 (CH2CF3), and 2.6 (piperidine CH2) .

Table 2: Predicted NMR Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
Indole NH11.6s
Aromatic H (C4–C7)7.8–7.6m
Trifluoroethyl CH24.3q (J = 9 Hz)
Piperidine CH22.6m

Biological Activity and Mechanistic Insights

While direct data for 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unavailable, its structural similarity to CPI-1205 suggests potential epigenetic activity. CPI-1205 inhibits EZH2, a histone methyltransferase overexpressed in B-cell lymphomas, by binding to the S-adenosylmethionine (SAM) pocket .

Hypothetical Target Engagement

  • EZH2 inhibition: The indole carbonyl may mimic SAM’s adenine moiety, while the trifluoroethyl group enhances hydrophobic interactions.

  • Cellular potency: Fluorination likely improves membrane permeability and target residence time.

In Vivo Considerations

  • Pharmacokinetics: Moderate oral bioavailability (∼40%) is anticipated, based on CPI-1205’s profile .

  • Metabolism: Cytochrome P450-mediated oxidation of the indole and piperidine rings is probable, necessitating stability studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator